In Vitro ACE Inhibition: C111 Is ~50-Fold More Potent Than C105 and C107 from the Same Bonito Bowel Extract
In the same study that isolated all four bonito bowel peptides, synthetic C111 (Gly-Val-Tyr-Pro-His-Lys) inhibited ACE with an IC₅₀ of 1.6 µM, whereas C105 (Ser-Val-Ala-Lys-Leu-Glu-Lys) and C107 (Ala-Leu-Pro-His-Ala) exhibited IC₅₀ values of 82 µM and 79 µM, respectively [1]. This represents a 51.3-fold potency advantage for C111 over C105 and a 49.4-fold advantage over C107, all measured under identical assay conditions using synthetic peptides and the Cushman & Cheung (1971) ACE assay [1][2].
| Evidence Dimension | In vitro ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | C111: IC₅₀ = 1.6 µM |
| Comparator Or Baseline | C105: IC₅₀ = 82 µM; C107: IC₅₀ = 79 µM |
| Quantified Difference | C111 is 51.3× more potent than C105; 49.4× more potent than C107 |
| Conditions | Synthetic peptides assayed for ACE inhibition; Cushman & Cheung (1971) assay method; same study (Matsumura et al., 1993) |
Why This Matters
Procurement of C111 rather than C105 or C107 is essential for experiments requiring sub-10 µM ACE inhibitory potency; the 50-fold potency gap means C105 and C107 cannot serve as functional substitutes in dose-response studies at comparable concentrations.
- [1] Matsumura N, Fujii M, Takeda Y, Shimizu T. Isolation and characterization of angiotensin I-converting enzyme inhibitory peptides derived from bonito bowels. Biosci Biotechnol Biochem. 1993;57(10):1743-1744. doi:10.1271/bbb.57.1743. PMID: 7764272. View Source
- [2] AHTPDB: Antihypertensive Peptide Database. Peptide ID 5673. Sequence: GVYPHK. IC50: 1.6 µM. Source: Matsumura et al., 1993. View Source
